molecular formula C8H18ClNO3S B1424177 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride CAS No. 1984136-89-1

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride

Cat. No.: B1424177
CAS No.: 1984136-89-1
M. Wt: 243.75 g/mol
InChI Key: UWUVUZSCAUPEQA-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S and a molecular weight of 243.75 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and application potential compared to its analogs.

Biological Activity

4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a methoxyethyl sulfonyl group, suggests diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₅ClN₂O₃S
  • CAS Number : 1984136-89-1

This compound's sulfonyl group is known for participating in various biochemical reactions, influencing enzyme and receptor activities.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The sulfonyl moiety can interact with enzymes, potentially acting as an inhibitor or activator, thereby modulating metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that regulate various physiological processes.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against various pathogens, including Salmonella and Bacillus species. The sulfonamide functionality is particularly noted for its antibacterial effects, making this compound a candidate for further investigation in this area .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Notably, compounds with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. Such inhibition can have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against bacteria
Enzyme InhibitionStrong AChE and urease inhibition
Cellular EffectsModulation of cell signaling pathways

Case Study: Enzyme Inhibition Assessment

A study assessing the enzyme inhibition potential of related piperidine derivatives found that several compounds exhibited IC50 values in the low micromolar range against AChE. For instance, one derivative demonstrated an IC50 value of 2.14 µM compared to a standard reference compound . This indicates that this compound could possess similar inhibitory characteristics.

Pharmacokinetics

The pharmacokinetic profile of piperidine derivatives typically includes good absorption and distribution characteristics. These compounds are often metabolized in the liver and excreted via urine. Understanding the pharmacokinetics of this compound will be crucial for determining its therapeutic viability .

Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-12-6-7-13(10,11)8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVUZSCAUPEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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